molecular formula C18H18N4O2 B4414421 1-Ethyl-3-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

1-Ethyl-3-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No.: B4414421
M. Wt: 322.4 g/mol
InChI Key: NEKGHDDNTHAJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N’-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a compound that belongs to the class of urea derivatives. This compound features a unique structure that includes an oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring imparts significant chemical stability and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea typically involves the reaction of N-ethyl-N’-phenylurea with a suitable oxadiazole derivative. One common method includes the use of a condensation reaction where the oxadiazole ring is introduced through a cyclization process involving hydrazides and carboxylic acids . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-ethyl-N’-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N’-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is unique due to the presence of the oxadiazole ring, which imparts significant biological activity and chemical stability. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-ethyl-3-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-22(18(23)19-15-11-7-4-8-12-15)13-16-20-17(21-24-16)14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKGHDDNTHAJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Reactant of Route 3
Reactant of Route 3
1-Ethyl-3-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Reactant of Route 4
Reactant of Route 4
1-Ethyl-3-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Reactant of Route 5
Reactant of Route 5
1-Ethyl-3-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Reactant of Route 6
Reactant of Route 6
1-Ethyl-3-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.